RMI-61140

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

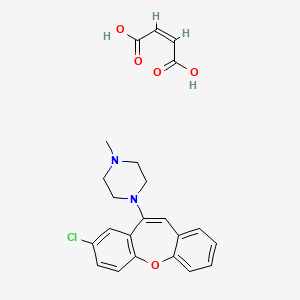

La synthèse du maléate de 2-chloro-11-(4-méthylpipérazino)dibenz[b,f]oxépine implique plusieurs étapes. Une méthode courante comprend la réaction de la 2-chlorodibenz[b,f]oxépine avec la 4-méthylpipérazine dans des conditions spécifiques pour former le produit souhaité . La réaction nécessite généralement l’utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et peut impliquer un chauffage pour faciliter la réaction.

Méthodes de production industrielle

La production industrielle du maléate de 2-chloro-11-(4-méthylpipérazino)dibenz[b,f]oxépine suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique un contrôle minutieux des conditions réactionnelles, notamment la température, la pression et la composition du solvant, pour garantir un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le maléate de 2-chloro-11-(4-méthylpipérazino)dibenz[b,f]oxépine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le composé en formes réduites avec des propriétés chimiques différentes.

Substitution : Le composé peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles varient en fonction de la transformation souhaitée, mais impliquent souvent des températures contrôlées et des solvants spécifiques .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent du type spécifique de réaction. Par exemple, l’oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété de composés substitués avec différents groupes fonctionnels .

Applications de la recherche scientifique

Le maléate de 2-chloro-11-(4-méthylpipérazino)dibenz[b,f]oxépine a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique pour étudier les mécanismes réactionnels et développer de nouvelles méthodologies de synthèse.

Biologie : Investigations sur ses effets sur les récepteurs de la dopamine, fournissant des informations sur la fonction des neurotransmetteurs et les interactions avec les récepteurs.

Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.

Applications De Recherche Scientifique

2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its effects on dopamine receptors, providing insights into neurotransmitter function and receptor interactions.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

Le mécanisme d’action du maléate de 2-chloro-11-(4-méthylpipérazino)dibenz[b,f]oxépine implique son interaction avec les récepteurs de la dopamine. En tant qu’antagoniste des récepteurs de type D2 de la dopamine, il se lie à ces récepteurs et inhibe leur activité. Cette interaction affecte les voies de signalisation des neurotransmetteurs, conduisant à divers effets physiologiques . La sélectivité du composé pour les récepteurs D4 contribue également à son profil pharmacologique unique .

Comparaison Avec Des Composés Similaires

Le maléate de 2-chloro-11-(4-méthylpipérazino)dibenz[b,f]oxépine peut être comparé à d’autres antagonistes des récepteurs de la dopamine, tels que :

Clozapine : Un autre antagoniste des récepteurs de la dopamine avec un profil de récepteurs plus large.

Halopéridol : Un antipsychotique bien connu qui cible les récepteurs de la dopamine mais avec une sélectivité différente.

Rispéridone : Un antagoniste des récepteurs de la dopamine utilisé dans le traitement de la schizophrénie.

Le caractère unique du maléate de 2-chloro-11-(4-méthylpipérazino)dibenz[b,f]oxépine réside dans sa sélectivité spécifique pour les récepteurs D4, ce qui le distingue d’autres composés avec des cibles de récepteurs plus larges ou différentes .

Activité Biologique

RMI-61140 is an orally active neuroleptic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

This compound primarily functions as a dopamine receptor antagonist . Its action on dopamine receptors is crucial for its neuroleptic effects, which include the modulation of spontaneous motility and muscle tone. The compound has been shown to:

- Decrease spontaneous motor activity in animal models.

- Enhance barbiturate-induced sleep, indicating potential sedative properties .

1. Neuropharmacological Effects

This compound exhibits significant effects on the central nervous system (CNS). Research indicates that the compound can reduce anxiety-like behaviors and may have implications for treating disorders characterized by hyperactivity or agitation.

2. Impact on Motor Activity

In studies involving mice, this compound was observed to decrease both spontaneous motility and muscle tone. This suggests a potential application in conditions where motor activity needs to be controlled, such as in certain psychiatric disorders or movement disorders .

3. Sedative Properties

The ability of this compound to increase sleep duration when combined with barbiturates points to its sedative properties. This could make it a candidate for further investigation in sleep disorders or as an adjunct therapy in anesthesia .

Case Study Overview

A variety of studies have been conducted to assess the efficacy and safety of this compound. Below is a summary table highlighting key findings from selected research:

Discussion

The biological activity of this compound demonstrates its potential as a therapeutic agent in various neurological and psychiatric conditions. The modulation of dopamine receptors aligns with established treatments for disorders such as schizophrenia and bipolar disorder, where dopamine dysregulation plays a critical role.

Future Research Directions

Further research is required to explore:

- Long-term effects and safety profiles in clinical settings.

- Potential interactions with other pharmacological agents.

- Efficacy in human trials, particularly focusing on specific psychiatric conditions.

Propriétés

IUPAC Name |

(Z)-but-2-enedioic acid;1-(3-chlorobenzo[b][1]benzoxepin-5-yl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O.C4H4O4/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19;5-3(6)1-2-4(7)8/h2-7,12-13H,8-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHVXDUNWCMZCI-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042571 | |

| Record name | 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24140-98-5 | |

| Record name | 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.